![molecular formula C8H14O4 B14435875 (1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol CAS No. 74358-92-2](/img/structure/B14435875.png)
(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethyl-2,6,7-trioxabicyclo[222]octan-4-yl)methanol is a bicyclic compound featuring an ortho ester moiety This compound is known for its unique structure, which includes a trioxabicyclo[222]octane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol typically involves the reaction of ethyl orthoformate with formaldehyde and an alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate ortho ester, which then cyclizes to form the trioxabicyclo[2.2.2]octane ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its unique structure allows it to participate in ring-opening reactions and form stable intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octane: Lacks the hydroxyl group present in (1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol.
Uniqueness
(1-Ethyl-2,6,7-trioxabicyclo[22
Eigenschaften
CAS-Nummer |
74358-92-2 |
|---|---|
Molekularformel |
C8H14O4 |
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
(1-ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol |
InChI |
InChI=1S/C8H14O4/c1-2-8-10-4-7(3-9,5-11-8)6-12-8/h9H,2-6H2,1H3 |
InChI-Schlüssel |
QAMYMHOUUPFQRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC12OCC(CO1)(CO2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine](/img/structure/B14435798.png)

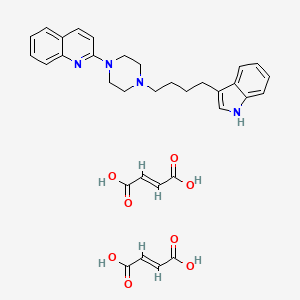
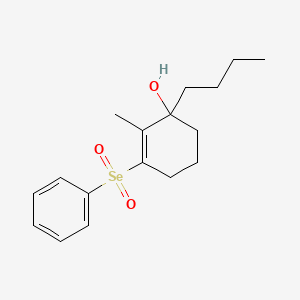
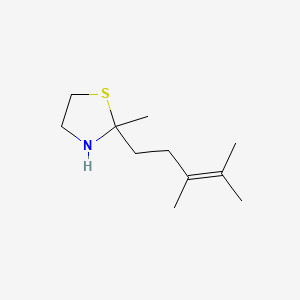
![1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14435834.png)

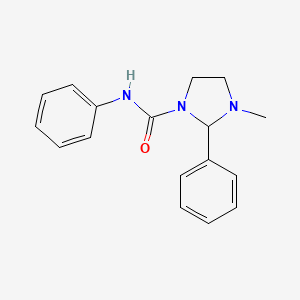
![N-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]thiourea](/img/structure/B14435851.png)
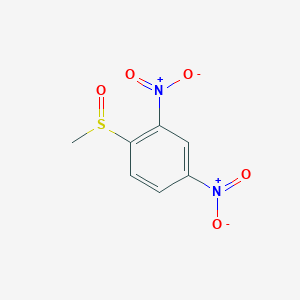
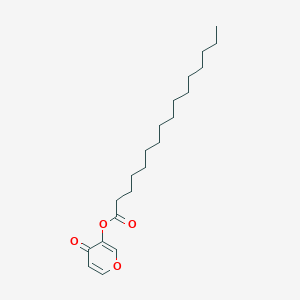
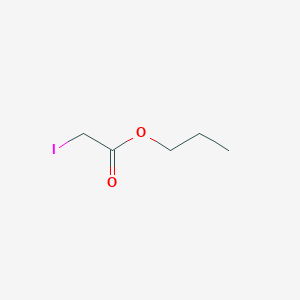

![1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14435895.png)
